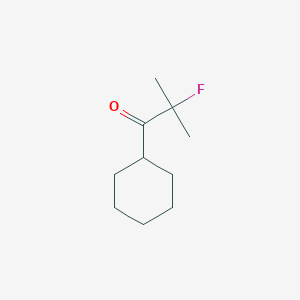
1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone is an organic compound with the molecular formula C19H32F2O and a molecular weight of 314.4535864 . This compound is characterized by a cyclohexyl group attached to a ketone functional group, with a fluorinated isopropyl group as a substituent. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone typically involves the reaction of cyclohexanone with a fluorinated isopropyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Carboxylic acids, esters
Reduction: Secondary alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone involves its interaction with molecular targets such as enzymes and receptors. The fluorinated isopropyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone group can form hydrogen bonds and interact with active sites of enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexyl(1-chloro-1-methylethyl) ketone
- Cyclohexyl(1-bromo-1-methylethyl) ketone
- Cyclohexyl(1-iodo-1-methylethyl) ketone
Uniqueness
1-Cyclohexyl-2-Fluoro-2-Methyl-1-Propanone is unique due to the presence of the fluorinated isopropyl group, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its halogenated analogs .
Propriétés
Numéro CAS |
130485-81-3 |
|---|---|
Formule moléculaire |
C10H17FO |
Poids moléculaire |
172.24 g/mol |
Nom IUPAC |
1-cyclohexyl-2-fluoro-2-methylpropan-1-one |
InChI |
InChI=1S/C10H17FO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
Clé InChI |
VTEMLBSPIWBRKR-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)C1CCCCC1)F |
SMILES canonique |
CC(C)(C(=O)C1CCCCC1)F |
Synonymes |
1-Propanone, 1-cyclohexyl-2-fluoro-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















